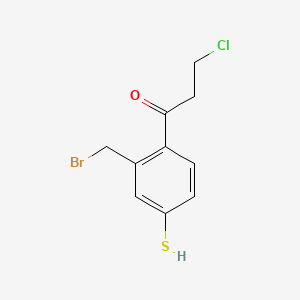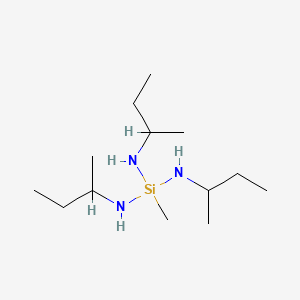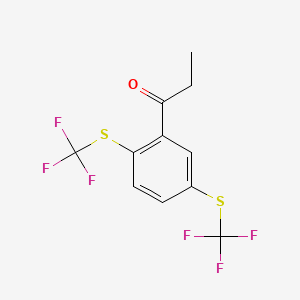
1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6OS2 It is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethylthio groups to a phenyl ring followed by the attachment of a propanone group. One common method involves the reaction of 2,5-dichlorothiophenol with trifluoromethyl iodide in the presence of a base to form 2,5-bis(trifluoromethylthio)phenol. This intermediate is then subjected to Friedel-Crafts acylation using propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a different position of the ketone group.
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: Contains amino and hydroxyl groups instead of the ketone and trifluoromethylthio groups.
Uniqueness
1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of two trifluoromethylthio groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H8F6OS2 |
|---|---|
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
1-[2,5-bis(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6OS2/c1-2-8(18)7-5-6(19-10(12,13)14)3-4-9(7)20-11(15,16)17/h3-5H,2H2,1H3 |
Clave InChI |
YQJNKIXYDXUYTL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


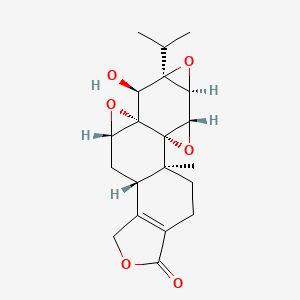
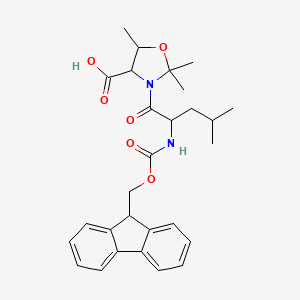
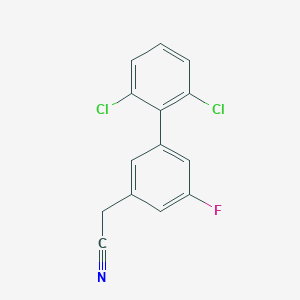
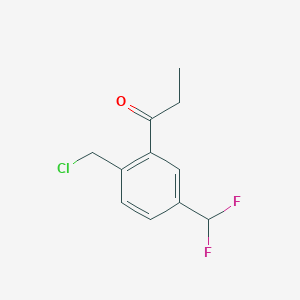


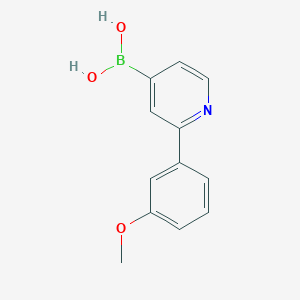
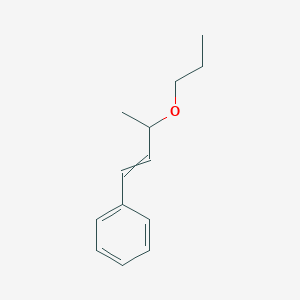
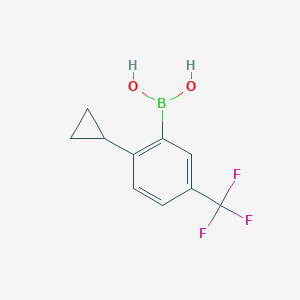
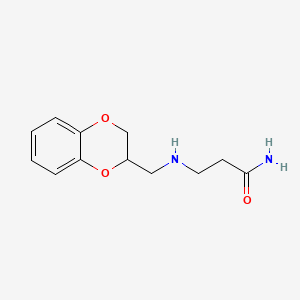
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)
